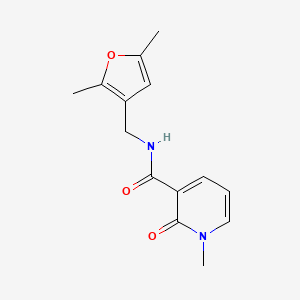

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

The target compound, N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, features a dihydropyridinone carboxamide core with a (2,5-dimethylfuran-3-yl)methyl substituent and a 1-methyl group.

Properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9-7-11(10(2)19-9)8-15-13(17)12-5-4-6-16(3)14(12)18/h4-7H,8H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASHUKNMWXEJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C2=CC=CN(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 357.4 g/mol. The compound features a dihydropyridine core, which is known for various biological activities, including antimicrobial and antitumor effects.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Dihydropyridine Core : This is achieved through the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds.

- Introduction of the Furan Moiety : The 2,5-dimethylfuran group is introduced via alkylation reactions.

- Final Coupling : The final product is obtained through amide formation with carboxylic acids or their derivatives.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on related dihydropyridine derivatives showed promising results against various bacterial strains, suggesting that modifications in the structure can enhance potency against specific pathogens .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through its inhibitory effects on Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 4.0 nM against HeLa cells . These findings highlight the compound's potential for cancer immunotherapy.

The proposed mechanism involves the binding of the compound to specific targets within cancer cells or pathogens, modulating their biological pathways. For instance:

- Binding to Enzymes : The interaction with IDO1 suggests that the compound may inhibit immune suppression in tumors.

- Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Research Findings and Case Studies

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural differences and inferred properties between the target compound and related analogs:

Key Observations:

Substituent Impact on Lipophilicity: The target compound’s dimethylfuran group likely confers higher lipophilicity compared to the hydrophilic sugar moiety in Compound 13 .

Electronic and Steric Effects: The 3-methoxybenzyl group in D-02 introduces electron-donating effects, which could modulate reactivity or binding interactions compared to the target’s electron-neutral furan .

Conformational and Crystallographic Behavior :

- The N-(3-bromo-2-methylphenyl) analog adopts a near-planar conformation (dihedral angle 8.38°) due to π-conjugation through the amide bridge, a feature likely shared with the target compound .

- Centrosymmetric dimer formation via N–H⋯O hydrogen bonds in the bromo analog suggests similar packing behaviors in related carboxamides .

Hydrogen Bonding and Crystal Packing

- The bromo analog’s centrosymmetric dimers suggest that carboxamide groups in the target compound could participate in similar intermolecular interactions, though the dimethylfuran’s lack of strong H-bond donors/acceptors might reduce crystal stability compared to halogenated analogs.

- In contrast, the sugar moiety in Compound 13 enables extensive hydrogen bonding, likely improving solubility in polar solvents .

Q & A

Basic: How can researchers optimize the synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

- Catalyst selection : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to improve coupling efficiency between the dihydropyridine and furan-methyl moieties .

- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (THF, toluene) to balance reaction kinetics and yield .

- Temperature control : Perform reactions under reflux (80–120°C) or microwave-assisted conditions to reduce side-product formation .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product .

Basic: What analytical techniques are essential for characterizing this compound’s structure?

Methodological Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylfuran vs. dihydropyridine protons) and assess purity .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the carboxamide linkage .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

- X-ray crystallography : If single crystals are obtainable, use SHELX or OLEX2 for structure refinement .

Basic: How should preliminary bioactivity screening be designed for this compound?

Methodological Answer:

Prioritize assays aligned with structural analogs:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates, given the dihydropyridine core’s potential as a scaffold .

- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare with non-malignant cells (e.g., HEK293) .

- Dose-response curves : Use 3–5 log-scale concentrations (1 nM–100 µM) to determine IC₅₀ values .

Advanced: What mechanistic studies can elucidate the compound’s reactivity and biological interactions?

Methodological Answer:

- Kinetic studies : Monitor amide hydrolysis rates under acidic/basic conditions via HPLC to assess stability .

- Computational modeling : Perform DFT calculations (Gaussian, ORCA) to map electrostatic potential surfaces and predict nucleophilic attack sites .

- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) based on furan and carboxamide moieties .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:

- Dynamic effects : Analyze variable-temperature NMR to detect conformational exchange broadening in the dihydropyridine ring .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to distinguish overlapping amide/aromatic signals .

- 2D NMR (COSY, HSQC) : Resolve coupling between adjacent protons (e.g., furan-methyl and pyridine groups) .

Advanced: What crystallographic challenges arise with this compound, and how are they addressed?

Methodological Answer:

- Crystal growth : Optimize vapor diffusion (ether/pentane) to obtain single crystals, as the compound may form oils .

- Twinned data : Use SHELXL’s TWIN/BASF commands to refine structures with pseudo-merohedral twinning .

- Disorder modeling : Apply PART/SUMP restraints for flexible substituents (e.g., dimethylfuran) in OLEX2 .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Analog synthesis : Replace the 2,5-dimethylfuran group with other heterocycles (e.g., thiophene) and compare bioactivity .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (methyl groups) .

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation of the furan ring .

Advanced: How to mitigate solubility/stability issues in biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% DMSO) to enhance aqueous solubility without cell membrane disruption .

- Lyophilization : Prepare stable lyophilized powders in phosphate buffer (pH 7.4) for long-term storage .

- Degradation studies : Monitor compound integrity under UV light and varying pH (3–10) via UPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.